molecular formula C14H11IO2 B173212 Benzyl 4-iodobenzoate CAS No. 136618-42-3

Benzyl 4-iodobenzoate

Cat. No.: B173212
CAS No.: 136618-42-3
M. Wt: 338.14 g/mol
InChI Key: MSSYFJWOCVCQJJ-UHFFFAOYSA-N
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Description

Benzyl 4-iodobenzoate is an organic compound with the molecular formula C₁₄H₁₁IO₂. It features a central benzoate core with two substituents: an iodine atom at the 4-position and a benzyl group attached to the carboxyl group. This compound is known for its applications in organic synthesis and as a building block in the preparation of more complex molecules.

Scientific Research Applications

Benzyl 4-iodobenzoate is utilized in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, it is used to prepare more complex molecules and in the study of halogen bonding interactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions of Benzyl 4-iodobenzoate and similar compounds could involve further exploration of their potential therapeutic uses. Imidazole and benzimidazole rings, which are structurally similar to this compound, are widely explored and utilized by the pharmaceutical industry for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-iodobenzoate can be synthesized through the esterification of 4-iodobenzoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzoate core can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: It can act as a ligand in the formation of metal complexes, such as copper paddlewheel complexes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Coupling Reactions: Copper salts and appropriate ligands are used under inert atmospheres.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted benzoates.

    Metal Complexes: Formation of stable metal-organic frameworks or coordination complexes.

Comparison with Similar Compounds

    4-Iodobenzoic Acid: Shares the iodine substituent but lacks the benzyl ester group, making it less versatile in esterification reactions.

    Benzyl Benzoate: Lacks the iodine substituent, making it less reactive in halogen bonding interactions.

Uniqueness: Benzyl 4-iodobenzoate’s unique combination of a benzoate core, iodine substituent, and benzyl ester group allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

benzyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSYFJWOCVCQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623943
Record name Benzyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136618-42-3
Record name Benzyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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